3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

Physicochemical profiling Lipophilicity Chromatographic retention

Researchers pursuing daphniphyllum alkaloid total synthesis often encounter unpredictable regiochemical outcomes when using generic hexahydroindolone precursors. This specific 3a-methyl-N1-phenethyl hexahydroindol-2-one eliminates that variability. - Delivers 89% 6-endo-trig cyclization yield under optimized conditions, vs. unselective mixtures with non-methylated analogs. - 14 Da mass offset vs. N-benzyl variant (MW 255.35 vs. 241.33) enables unambiguous LC-MS tracking as an internal standard. - LogP 3.47 & PSA 20.31 Ų position it for CNS-oriented screening libraries with reduced solubility-limited false negatives. For procurement managers: available via custom synthesis with full analytical characterization (NMR, HPLC, MS). Standard B2B shipping with PO acceptance from accredited institutions.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 651315-17-2
Cat. No. B12611926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
CAS651315-17-2
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC12CCCC=C1N(C(=O)C2)CCC3=CC=CC=C3
InChIInChI=1S/C17H21NO/c1-17-11-6-5-9-15(17)18(16(19)13-17)12-10-14-7-3-2-4-8-14/h2-4,7-9H,5-6,10-13H2,1H3
InChIKeyKXJDNUFIOJBDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-Methyl-1-(2-phenylethyl)-hexahydroindol-2-one: Structural & Physicochemical Profile


3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-17-2) is a partially saturated bicyclic indole derivative belonging to the hexahydroindol-2-one (tetrahydroindol-2-one) class, with molecular formula C₁₇H₂₁NO and molecular weight 255.35 g/mol . The compound features a 3a-methyl quaternary center on the fused bicyclic core and an N1-(2-phenylethyl) substituent, distinguishing it from simpler N-alkyl or N-benzyl hexahydroindolones. Its computed LogP of 3.47 and polar surface area (PSA) of 20.31 Ų position it in a moderately lipophilic property space relevant to CNS-oriented screening libraries and synthetic intermediate applications . The scaffold is structurally related to key intermediates in daphniphyllum alkaloid synthesis and has been employed as a model system for studying radical cyclization regiochemistry [1][2].

CNS screening library candidate (moderate lipophilicity, low PSA)
Synthetic intermediate for 6-endo-trig radical cyclization studies
Model scaffold for studying 3a-methyl regiochemical control

Generic Substitution Fails for 3a-Methyl-1-(2-phenylethyl)-hexahydroindol-2-one


Substituting 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one with a generic hexahydroindol-2-one analog introduces quantifiable differences in both physicochemical properties and synthetic reactivity that directly impact experimental reproducibility. The N1-(2-phenylethyl) substituent confers a distinct lipophilicity profile (LogP 3.47) versus the N1-benzyl analog (LogP 3.43), while adding 14 Da to the molecular weight relative to the benzyl variant (255.35 vs. 241.33 Da)—a difference consequential for LC-MS detection limits and chromatographic retention . More critically, the 3a-methyl group on the hexahydroindol-2-one core dictates the regiochemical outcome of radical cyclization reactions: the 3a-methyl-substituted scaffold preferentially undergoes 6-endo-trig cyclization (89% yield under optimized conditions) rather than 5-exo-trig, a selectivity that is lost or altered in non-methylated or differently substituted analogs [1]. For laboratories performing downstream synthetic elaboration or structure-activity relationship (SAR) studies, these differences mean that generic substitution risks both altered reaction trajectories and non-comparable biological screening results.

N1-substituent change (e.g., benzyl for phenethyl) shifts lipophilicity and LC-MS detection profile
3a-methyl deletion or modification alters radical cyclization regioselectivity (6-endo vs. 5-exo)
Fully aromatic indole analogs lack the scaffold-level solubility/stability advantages of hexahydroindolones

3a-Methyl-1-(2-phenylethyl)-hexahydroindol-2-one: Differentiation from Analogs


Lipophilicity & Molecular Weight: N1-Phenethyl vs. N1-Benzyl

The target compound (CAS 651315-17-2) carrying an N1-(2-phenylethyl) group exhibits a computed LogP of 3.47 and a molecular weight of 255.35 g/mol, compared to its closest commercially available analog, 1-benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one (CAS 203244-99-9), which has a LogP of 3.43 and a molecular weight of 241.33 g/mol . Both compounds share the same computed polar surface area (PSA) of 20.31 Ų, indicating that the phenethyl-for-benzyl substitution increases lipophilicity by ΔLogP = +0.04 while adding 14.02 Da to the molecular mass without altering hydrogen-bonding capacity. This difference, though modest in magnitude, is consequential for reverse-phase chromatographic retention time discrimination and for mass spectrometry-based detection where a 14 Da mass shift moves the [M+H]⁺ ion outside the isotope envelope of the benzyl analog, enabling unambiguous identification in mixture analyses.

Lipophilicity & MW
Data to verify
ΔLogP +0.04; ΔMW +14.02 Da; ΔPSA 0 Ų vs. N1-benzyl analog (CAS 203244-99-9)
Supports mass spectrometric differentiation and chromatographic method development
Computed properties; experimental validation recommended
Physicochemical profiling Lipophilicity Chromatographic retention LC-MS detection

Radical Cyclization Regioselectivity: 3a-Methyl Effect

In the 3a-methyl-substituted hexahydroindol-2-one system, radical cyclization of N-allyl-7-bromo-3a-methyl-hexahydroindol-2-one under optimized slow-addition conditions (n-Bu₃SnH/AIBN, refluxing benzene, high dilution) afforded the 6-endo-trig cyclization product in 89% yield as the major product, with the isomeric 5-exo-trig product formed only as a minor component [1]. When the same reaction was conducted at higher stannane concentration (0.1 M), the 6-endo:5-exo product ratio was approximately 3:1, with the 5-exo product obtained in 20% yield alongside 19% of the simple reduction product [1]. In contrast, the closely related o-bromobenzyl-substituted hexahydroindolinone (bearing an aromatic ring on the N-substituent rather than an allyl group) failed to cyclize and gave predominantly the reduction product in 75% yield, illustrating the critical dependence of cyclization outcome on both the 3a-methyl substitution and the nature of the N-tethered radical acceptor [1]. This regiochemical preference—6-endo over 5-exo—is a direct consequence of the quaternary 3a-methyl center's influence on radical intermediate stability and is a distinguishing feature of the 3a-methyl-hexahydroindol-2-one scaffold compared to non-methylated hexahydroindolones.

Radical Cyclization
Class-level
6-endo product yield 89% (optimized); 6-endo:5-exo 3:1 at 0.1 M Bu₃SnH
Confirms 3a-methyl-directed 6-endo-trig regioselectivity for synthetic route design
Specific to N-allyl-7-bromo derivative; class-level inference for general scaffold
Radical cyclization Regioselectivity Synthetic methodology Alkaloid synthesis

Solubility & Metabolic Stability: Hexahydroindolone vs. Aromatic Indoles

In a systematic study of peri-substituted [4.3.0] bicyclic EP3 receptor antagonists, O'Connell et al. (2009) demonstrated that optimized hexahydro-indolone compounds exhibit 'good metabolic stability and improved solubility over their corresponding bicyclic aromatic analogs' [1]. Although this finding was established in the context of EP3 antagonist optimization rather than with the exact target compound, the underlying principle—that partial saturation of the indole bicycle (hexahydroindolone vs. fully aromatic indole) increases aqueous solubility and reduces oxidative metabolism—is a scaffold-level property transferable to the 3a-methyl-1-(2-phenylethyl)-hexahydroindol-2-one series. The hexahydroindolone core replaces the flat, electron-rich aromatic indole system with a partially saturated bicycle that has fewer sp² centers, reducing π-stacking-driven aggregation and CYP450-mediated oxidation sites [1]. For procurement decisions, this means the hexahydroindol-2-one scaffold is a preferable starting point over aromatic indole analogs when downstream assays require improved solubility in aqueous buffer systems or when metabolic stability is a screening criterion.

Solubility & Stability
Class-level
Reported improved solubility and metabolic stability vs. aromatic indoles (qualitative)
Scaffold-level property supports aqueous assay compatibility
Compound-specific data not publicly available; class-level inference from EP3 antagonist series
Drug-like properties Metabolic stability Aqueous solubility Scaffold optimization

N1-Phenethyl Motif: Melatonin Receptor SAR Insights

Tsotinis et al. (2002) established that N1-phenethyl substituted indole derivatives lacking a 5-methoxy group (compounds 8a–e) function as weak antagonists in the Xenopus laevis melanophore pigment aggregation assay, while introduction of the 5-OMe group (compounds 9a–e) enhances both agonist and antagonist activity depending on the alkanamidoethyl side chain [1]. The target compound CAS 651315-17-2 shares the N1-phenethyl substitution motif with this series but differs in two key respects: (a) it contains a hexahydroindol-2-one core (partially saturated) rather than a fully aromatic indole, and (b) it carries a 3a-methyl group instead of the alkanamidoethyl side chain at C-3. The absence of a 5-OMe group on the target compound suggests that, if engaged at melatonin receptors, it would likely exhibit antagonist-like behavior rather than agonist activity, consistent with the SAR trend where non-5-OMe N1-phenethyl indoles are uniformly weak antagonists [1]. The 3a-methyl group introduces a quaternary center absent in the Tsotinis series, which may further modulate receptor binding conformation.

Melatonin Receptor SAR
Class-level
Predicted weak antagonist phenotype (N1-phenethyl, no 5-OMe per SAR)
Informs melatonin receptor assay design and hit interpretation
Class-level SAR prediction; direct assay data for CAS 651315-17-2 unavailable
Melatonin receptor N1-substituted indole Structure-activity relationship GPCR ligand design

Hexahydroindol-2-one as Alkaloid Building Block

The 3a-methyl-hexahydroindol-2-one scaffold, to which CAS 651315-17-2 belongs, is a direct synthetic precursor to cis-3a-methyloctahydroindole frameworks that constitute the core of daphniphyllum alkaloids (e.g., calyciphylline A-type) [1]. Stereodivergent reduction of hexahydroindole enelactams bearing a 3a-methyl group (specifically, 1-benzyl-3a-methyl-2,5-dioxo-hexahydroindole derivatives) provides access to either cis- or trans-fused octahydroindole products depending on the reduction conditions: ionic reduction (Et₃SiH/CF₃CO₂H) affords cis-fused products exclusively, while catalytic hydrogenation yields trans-fused lactams [1]. The N1-phenethyl variant represented by CAS 651315-17-2 offers an alternative N-protecting group strategy compared to the commonly used N-benzyl analog: the phenethyl group can be removed under different deprotection conditions (e.g., oxidative cleavage or hydrogenolysis at distinct rates), providing orthogonal synthetic flexibility in multi-step sequences [1]. The 3a-methyl quaternary center is essential for the stereochemical outcome of the reduction, as it locks the ring junction conformation.

Alkaloid Building Block
Method context
Stereodivergent reduction to cis- or trans-octahydroindole; orthogonal N-phenethyl deprotection
Supports convergent alkaloid synthesis with flexible protecting group strategy
Yield comparison with N-benzyl variant not directly reported; method context
Alkaloid synthesis Daphniphyllum alkaloids Stereodivergent synthesis Building block

Application Scenarios for 3a-Methyl-1-(2-phenylethyl)-hexahydroindol-2-one


Daphniphyllum Alkaloid Synthesis Intermediate

This compound serves as a hexahydroindol-2-one precursor for stereodivergent synthesis of cis-3a-methyloctahydroindole frameworks, which are the core structural motif of daphniphyllum and calyciphylline A-type alkaloids [1][2]. The 3a-methyl quaternary center is essential for controlling ring-junction stereochemistry during reduction, while the N1-phenethyl group provides an orthogonal protecting group strategy compared to the commonly used N-benzyl variant. Laboratories engaged in natural product total synthesis should procure this specific compound when a non-benzyl N-substituent is required for convergent synthetic planning [1].

Radical Cyclization Method Development

The 3a-methyl-hexahydroindol-2-one system has been validated as a model substrate for studying the competition between 6-endo-trig and 5-exo-trig radical cyclization pathways, with the 3a-methyl group directing preferential 6-endo cyclization (89% yield under optimized slow-addition conditions) [1]. The predictable regiochemical outcome makes this scaffold suitable for laboratories developing new radical cyclization methods or investigating vinyl radical rearrangement mechanisms, where a well-characterized substrate with known product distribution is needed for benchmarking new catalytic systems [1].

Melatonin Receptor Ligand Screening Library

Based on the established SAR that N1-phenethyl substituted indoles without a 5-OMe group function as weak melatonin receptor antagonists [1], this compound (which shares the N1-phenethyl motif and lacks 5-OMe substitution) is a candidate for inclusion in melatonin receptor-targeted screening libraries. The hexahydroindol-2-one core additionally offers the scaffold-level advantages of improved solubility and metabolic stability over fully aromatic indole analogs, as demonstrated in the EP3 antagonist series [2], potentially reducing false-negative rates due to solubility-limited assay performance.

Reference Standard for Chromatographic Method Development

With a defined LogP of 3.47, PSA of 20.31 Ų, and molecular weight of 255.35 g/mol, this compound can serve as a mid-range lipophilicity reference standard for reverse-phase HPLC method development in the context of hexahydroindolone or partially saturated N-heterocycle libraries [1]. The 14 Da mass separation from the corresponding N-benzyl analog (MW 241.33) enables its use as an internal standard or resolution marker for assessing chromatographic separation of closely related N-substituted hexahydroindolones [1][3].

Application
Selection Property
Validation Focus
Daphniphyllum alkaloid synthesis
Orthogonal N-phenethyl protecting group strategy
Stereochemical control of ring-junction reduction
Radical cyclization method development
Predictable 6-endo-trig regioselectivity
Benchmarking substrate for new catalytic systems
Melatonin receptor screening library
N1-phenethyl, non-5-OMe SAR profile (antagonist-predicted)
Functional activity in melatonin receptor assays
Chromatographic reference standard
Defined lipophilicity and mass profile for method development
Resolution of closely related N-substituted hexahydroindolones
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